7-(2-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
7-(2-Chlorophenyl)-4-(2-methylphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(2-methylphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-chlorobenzaldehyde and 2-methylbenzaldehyde with a suitable amine, followed by cyclization and oxidation steps to form the desired quinoline derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-4-(2-methylphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
7-(2-Chlorophenyl)-4-(2-methylphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in research to understand the mechanisms of action of quinoline derivatives in biological systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(2-methylphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cell proliferation pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
7-(2-Chlorophenyl)-4-(2-methylphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-(2-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c1-13-6-2-3-7-15(13)17-12-21(26)24-19-10-14(11-20(25)22(17)19)16-8-4-5-9-18(16)23/h2-9,14,17H,10-12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGCMAPVOCLDGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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